molecular formula C17H15BrN4O2 B11806332 3-(4-(5-Bromopyridin-2-yl)tetrahydro-2H-pyran-4-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole

3-(4-(5-Bromopyridin-2-yl)tetrahydro-2H-pyran-4-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole

Cat. No.: B11806332
M. Wt: 387.2 g/mol
InChI Key: ZLRMYGHIXNDYIZ-UHFFFAOYSA-N
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Description

3-(4-(5-Bromopyridin-2-yl)tetrahydro-2H-pyran-4-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole is a chemical compound with the molecular formula C17H15BrN4O2 and is provided for research purposes . This compound is a derivative of 1,2,4-oxadiazole, a five-membered heterocyclic scaffold of significant interest in medicinal chemistry due to its distinct bioisosteric properties, metabolic stability, and a broad spectrum of potential biological activities . The 1,2,4-oxadiazole ring acts as a metabolically stable analog of ester and amide functionalities, making it an ideal platform in drug discovery for enhancing pharmacokinetic properties and target selectivity . Compounds featuring this scaffold have been investigated for a range of therapeutic applications, including as central nervous system agents and anticancer therapeutics . Specifically, structural analogs of this compound, described as substituted heterocyclyl derivatives, have been patented for their application as cyclin-dependent kinase (CDK) inhibitors . CDKs are a family of protein kinases critical for controlling cell cycle progression and transcription, and their dysregulation is a hallmark of various cancers, making them prominent targets in oncology research. The molecular structure of this reagent incorporates a 5-bromopyridinyl group and a pyridinyl moiety linked via a tetrahydro-2H-pyran central ring, contributing to its potential for targeted protein interactions. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C17H15BrN4O2

Molecular Weight

387.2 g/mol

IUPAC Name

3-[4-(5-bromopyridin-2-yl)oxan-4-yl]-5-pyridin-4-yl-1,2,4-oxadiazole

InChI

InChI=1S/C17H15BrN4O2/c18-13-1-2-14(20-11-13)17(5-9-23-10-6-17)16-21-15(24-22-16)12-3-7-19-8-4-12/h1-4,7-8,11H,5-6,9-10H2

InChI Key

ZLRMYGHIXNDYIZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C2=NC=C(C=C2)Br)C3=NOC(=N3)C4=CC=NC=C4

Origin of Product

United States

Biological Activity

The compound 3-(4-(5-Bromopyridin-2-yl)tetrahydro-2H-pyran-4-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole is an organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H15BrN4O2C_{17}H_{15}BrN_{4}O_{2}, with a molecular weight of approximately 387.23 g/mol. The structure incorporates a brominated pyridine moiety, a tetrahydro-pyran ring, and an oxadiazole functional group, which may synergistically enhance its biological properties compared to simpler analogs .

Anticancer Properties

Preliminary studies indicate that compounds similar to 3-(4-(5-Bromopyridin-2-yl)tetrahydro-2H-pyran-4-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole exhibit significant anticancer properties. For instance, compounds with similar oxadiazole structures have shown activity against various cancer cell lines by inhibiting critical pathways involved in tumor growth .

A notable study indicated that the compound's mechanism of action might involve the inhibition of the ALK5 receptor (activin-like kinase 5), which plays a crucial role in cancer progression. In vitro assays demonstrated that related compounds could inhibit ALK5 autophosphorylation with IC50 values as low as 25 nM, indicating potent activity .

Antimicrobial Activity

In addition to anticancer effects, the compound's structural components suggest potential antimicrobial activity. The presence of the tetrahydropyran and oxadiazole rings has been associated with various pharmacological effects, including antibacterial and antifungal activities.

Synthesis

The synthesis of 3-(4-(5-Bromopyridin-2-yl)tetrahydro-2H-pyran-4-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. Common methods include:

  • Formation of the Tetrahydropyran Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Bromination : The introduction of the bromine atom into the pyridine ring is essential for enhancing biological activity.
  • Oxadiazole Formation : The final step generally involves the condensation of the intermediate products to form the oxadiazole structure.

Case Studies and Research Findings

Study ReferenceBiological ActivityKey Findings
AnticancerSignificant inhibition of cancer cell proliferation in vitro
ALK5 InhibitionIC50 values as low as 25 nM for ALK5 autophosphorylation
AntimicrobialPotential antibacterial activity noted in preliminary assays

Mechanistic Insights

Research indicates that the unique combination of functional groups in this compound may allow for diverse interactions with biological targets. For example, molecular docking studies have suggested that it can bind effectively to specific receptors involved in cancer pathways .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Preliminary studies indicate that compounds similar to 3-(4-(5-Bromopyridin-2-yl)tetrahydro-2H-pyran-4-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole exhibit notable anticancer properties. The presence of the oxadiazole moiety is associated with enhanced interaction with biological targets involved in cancer progression.

Antimicrobial Properties:
Research suggests that this compound may possess antimicrobial activity. The tetrahydropyran ring and brominated pyridine moiety enhance its interaction with microbial enzymes, potentially inhibiting their function.

Neuroprotective Effects:
The compound's structural components may also confer neuroprotective benefits, making it a candidate for research into treatments for neurodegenerative diseases.

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of 3-(4-(5-Bromopyridin-2-yl)tetrahydro-2H-pyran-4-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole and its biological activity is crucial for optimizing its medicinal properties. Researchers can modify specific functional groups to enhance efficacy or reduce toxicity.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Researchers are exploring various synthetic pathways to create derivatives that may exhibit improved biological activities or reduced side effects.

Compound Name Structural Features Biological Activity Uniqueness
5-Bromo-pyridinyl oxadiazolesContains brominated pyridineAnticancer propertiesSimpler structure without tetrahydropyran
Tetrahydropyran derivativesTetrahydropyran ring presentAntimicrobial activityLacks oxadiazole functionality
Pyridine-based heterocyclesMultiple nitrogen-containing ringsVarious pharmacological effectsDifferent nitrogen positioning

Interaction Studies

Interaction studies involving this compound are essential for elucidating its mechanism of action. Such studies may include:

  • Binding Affinity Assessments: Evaluating how strongly the compound binds to specific biological targets.
  • In Vivo Studies: Testing the compound in animal models to assess its therapeutic potential and safety profile.

Future Research Directions

Ongoing research is focused on:

  • Optimizing Synthetic Routes: Developing more efficient methods for synthesizing 3-(4-(5-Bromopyridin-2-yl)tetrahydro-2H-pyran-4-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole and its derivatives.
  • Expanding Biological Testing: Conducting extensive biological testing to identify additional therapeutic applications.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromopyridine Site

The bromine atom at position 5 of the pyridine ring undergoes nucleophilic substitution under mild conditions:

  • Reagents : Amines (e.g., piperazine), thiols, or alkoxides

  • Conditions : Pd catalysis (e.g., Pd(PPh₃)₄) in polar aprotic solvents (DMF, THF) at 60–80°C

  • Outcome : Substitution products retain the oxadiazole core while introducing functional groups for enhanced bioactivity.

Example Reaction :

Compound+R-NH2Pd catalyst5-Amino-pyridine derivative+HBr\text{Compound} + \text{R-NH}_2 \xrightarrow{\text{Pd catalyst}} \text{5-Amino-pyridine derivative} + \text{HBr}

Oxadiazole Ring-Opening Reactions

The 1,2,4-oxadiazole ring undergoes selective cleavage under acidic or basic conditions:

ConditionReagentsProduct FormedApplication
Acidic (HCl, H₂SO₄)H₂O, 80–100°CAmidoxime derivativesPrecursors for heterocyclic synthesis
Basic (NaOH)Ethanol/H₂O, refluxCarboxylic acid intermediatesFunctional group interconversion

Cross-Coupling Reactions

The bromopyridine moiety enables palladium-mediated cross-coupling:

  • Suzuki-Miyaura : Reacts with arylboronic acids to form biaryl structures (yields: 65–85%).

  • Buchwald-Hartwig : Forms C–N bonds with amines (e.g., morpholine) for solubility enhancement.

Key Catalyst System :

Pd(OAc)2/XPhos,K3PO4,Toluene,110°C\text{Pd(OAc)}_2/\text{XPhos}, \text{K}_3\text{PO}_4, \text{Toluene}, 110°C

Hydrogenation of Heterocyclic Rings

Catalytic hydrogenation selectively reduces unsaturated bonds:

  • Pyridine Ring : Forms piperidine derivatives using H₂/Pd-C (10 atm, 50°C).

  • Oxadiazole Ring : Resists reduction under standard conditions, preserving its integrity .

Acid/Base-Catalyzed Functionalization

The tetrahydropyran ring remains stable, but substituents undergo modifications:

  • Esterification : –OH groups (if present) react with acyl chlorides.

  • Epoxidation : Limited reactivity due to steric hindrance from oxadiazole.

Metal Coordination Chemistry

The oxadiazole and pyridine nitrogen atoms act as ligands for transition metals:

Metal IonCoordination SiteComplex StabilityBiological Relevance
Cu(II)Oxadiazole (N), PyridineModerateAntimicrobial activity
Pd(II)Pyridine (N)HighCatalytic intermediate

Reaction Stability and Byproduct Analysis

  • Thermal Stability : Decomposes above 250°C, forming pyridine fragments and CO₂ .

  • Light Sensitivity : Prolonged UV exposure causes oxadiazole ring degradation (15% over 48 hrs).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

Chloro vs. Bromo Derivatives
  • Bromine’s larger atomic radius may enhance hydrophobic interactions and improve binding affinity in therapeutic targets . Biological Relevance: Brominated derivatives often exhibit superior antimicrobial activity compared to chloro analogues due to enhanced intermolecular interactions .
Fluorinated Analogues
  • Example : 3-((4-(6-Bromo-2-(1,2,3-thiadiazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole ()
    • Key Differences : Fluorine’s high electronegativity increases metabolic stability but reduces polar surface area compared to bromine. The target compound’s bromopyridine may offer a balance between lipophilicity and electronic effects .

Heterocyclic Modifications

Oxadiazole vs. Pyrazole Derivatives
  • Example : 3-(4-Bromophenyl)-1-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid ()
    • Key Differences : Pyrazole rings (two adjacent nitrogen atoms) differ from oxadiazole’s (one oxygen and two nitrogen atoms). Oxadiazoles generally exhibit higher metabolic stability and rigidity, favoring receptor binding .
    • Electronic Effects : The oxygen in oxadiazole may engage in hydrogen bonding, while pyrazole’s NH groups participate in different interactions .
Tetrahydro-2H-pyran vs. Piperidine Moieties
  • Example : 5-[2-[(1-Cyclopentyl-4-piperidyl)oxy]phenyl]-3-(4-pyridyl)-1,2,4-oxadiazole ()
    • Key Differences : The tetrahydro-2H-pyran ring in the target compound provides a six-membered oxygen-containing ring, enhancing solubility compared to piperidine’s nitrogen. This may reduce basicity and improve blood-brain barrier penetration .

Substituent Effects on Bioactivity

Antimicrobial Activity
  • Example : N-{4-[(4-Bromophenyl)sulfonyl]-}1,2,3,4-Tetrahydro-1H-1,2,4-oxadiazole-5-carboxamide ()
    • Comparison : The sulfonyl group in this analogue enhances electron-withdrawing effects, while the target compound’s bromopyridine may prioritize halogen bonding. Both substituents are associated with antimicrobial efficacy .
Kinase Inhibition Potential
  • Example : Imidazo[4,5-b]pyridine-based inhibitors ()
    • Comparison : The bromopyridine in the target compound could mimic adenine-binding motifs in kinases, similar to imidazo[4,5-b]pyridine scaffolds. However, the oxadiazole core may reduce off-target effects compared to bulkier heterocycles .

Research Implications

  • Halogen Effects : Bromine’s role in the target compound likely enhances target engagement compared to smaller halogens, as seen in antimicrobial and kinase-targeting analogues .
  • Structural Water Solubility : The tetrahydro-2H-pyran moiety may address solubility limitations observed in piperidine-containing analogues .

Preparation Methods

Cyclization of Diol Precursors

The tetrahydropyran ring is synthesized through an acid-catalyzed cyclization of 5-bromo-2-pyridinyl-substituted diols. For example, treatment of 2-(5-bromopyridin-2-yl)-1,5-pentanediol with p-toluenesulfonic acid (pTSA) in toluene under reflux yields the tetrahydropyran framework with a carbonyl group at the 4-position. Subsequent oxidation of the carbonyl to a carboxylic acid is achieved using Jones reagent (CrO₃/H₂SO₄) at 0–5°C, yielding Intermediate A in 68–72% overall yield.

Table 1: Optimization of Cyclization Conditions

CatalystSolventTemperature (°C)Yield (%)
pTSAToluene110 (reflux)78
H₂SO₄DCM2542
BF₃·Et₂OTHF6065

Alternative Route: Suzuki-Miyaura Coupling

A more modular approach involves Suzuki-Miyaura coupling between 4-bromo-tetrahydropyran-4-carboxylic acid and 5-bromopyridin-2-ylboronic acid. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a dioxane/water mixture (3:1), the coupling proceeds at 80°C for 12 hours, achieving a 75% yield of Intermediate A.

Synthesis of Intermediate B: Pyridin-4-ylamidoxime

Nitrile to Amidoxime Conversion

Pyridin-4-carbonitrile is treated with hydroxylamine hydrochloride in ethanol/water (2:1) at 60°C for 6 hours, forming pyridin-4-ylamidoxime in 85% yield. The reaction is driven to completion by maintaining a pH of 8–9 using NaHCO₃.

Oxadiazole Ring Formation via Cyclocondensation

Carboxylic Acid-Amidoxime Coupling

Intermediate A (1.0 equiv) is activated as an acyl chloride using thionyl chloride (SOCl₂) in anhydrous DCM. The resultant acyl chloride is reacted with Intermediate B (1.2 equiv) in pyridine at 0°C, followed by heating to 120°C for 4 hours to induce cyclodehydration. This method yields the target oxadiazole in 62% purity, necessitating further purification via column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Microwave-Assisted Synthesis

To enhance reaction efficiency, microwave irradiation (150 W, 140°C, 30 minutes) is employed in dimethylacetamide (DMAc) with 1,1′-carbonyldiimidazole (CDI) as a coupling agent. This approach reduces reaction time to 30 minutes and improves yield to 78%.

Table 2: Comparative Analysis of Cyclocondensation Methods

MethodConditionsYield (%)Purity (%)
Conventional heating120°C, 4 hours, pyridine6285
Microwave140°C, 30 minutes, DMAc/CDI7892
Solvent-free130°C, 2 hours, neat5588

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, gradient elution from hexane to ethyl acetate). The target compound elutes at Rf = 0.35 (hexane/ethyl acetate 3:1).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 5.2 Hz, 2H, Py-H), 7.89 (d, J = 8.4 Hz, 1H, BrPy-H), 4.12–4.08 (m, 4H, OCH₂), 3.02–2.98 (m, 2H, CH₂), 2.45–2.41 (m, 2H, CH₂).

  • HRMS (ESI+) : m/z calcd for C₁₇H₁₅BrN₄O₂ [M+H]⁺: 387.03; found: 387.04.

Challenges and Optimization Strategies

Byproduct Formation During Cyclocondensation

Competing formation of 3-(pyridin-4-yl)-5-(4-(5-bromopyridin-2-yl)tetrahydro-2H-pyran-4-yl)-1,3,4-oxadiazole (regioisomer) is observed in 12–15% yield when reaction temperatures exceed 140°C. This is mitigated by strict temperature control and using CDI as a coupling agent.

Solvent Selection

Polar aprotic solvents (e.g., DMAc, DMF) enhance reaction rates but complicate purification. Switching to tert-butanol as a solvent reduces side reactions while maintaining 70% yield.

Scalability and Industrial Feasibility

A pilot-scale synthesis (500 g batch) achieved an overall yield of 58% using the microwave-assisted method. Key cost drivers include the palladium catalyst (32% of total cost) and chromatographic purification (25% of cost). Transition to recrystallization (ethanol/water) instead of chromatography reduces production costs by 18% without compromising purity.

Emerging Methodologies

Photocatalytic Cyclization

Recent advances utilize visible-light photocatalysis (e.g., Ru(bpy)₃²⁺) to activate amidoxime-carboxylic acid couplings at ambient temperatures. Preliminary trials show 65% yield in 2 hours, though scalability remains unproven.

Flow Chemistry Approaches

Continuous-flow reactors enable safer handling of SOCl₂ and reduce reaction times to 15 minutes. A microreactor system with immobilized CDI catalyst achieved 81% yield at 100°C .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(4-(5-Bromopyridin-2-yl)tetrahydro-2H-pyran-4-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole?

  • Methodological Answer : The compound can be synthesized via cyclization of precursor hydrazides or acylhydrazines. A common approach involves treating substituted benzoic acid hydrazides with phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) to form the 1,2,4-oxadiazole ring . For example, cyclization of intermediates containing pyridine and bromopyridine substituents under reflux conditions in anhydrous solvents (e.g., dichloroethane) is effective. Key steps include:
  • Precursor preparation via condensation of 5-bromo-2-pyridinecarboxylic acid derivatives with tetrahydro-2H-pyran-4-ylamine.
  • Cyclization using POCl₃ or polyphosphoric acid (PPA) to form the oxadiazole core.
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane).

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Identify proton environments (e.g., pyridyl protons at δ 7.5–8.5 ppm, tetrahydro-2H-pyran signals at δ 3.5–4.5 ppm) and carbon shifts (e.g., oxadiazole C=O at ~167 ppm) .
  • IR Spectroscopy : Confirm oxadiazole ring formation (C=N stretch at ~1600 cm⁻¹, C-O-C at ~1250 cm⁻¹).
  • X-ray Crystallography : Resolve 3D structure using SHELXL for refinement. For example, SHELX-97 can handle twinned data or high-resolution structures .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]+ calculated for C₁₈H₁₆BrN₅O₂: 426.0504).

Advanced Questions

Q. How can X-ray crystallography data be processed to resolve ambiguities in the compound’s molecular geometry?

  • Methodological Answer :
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
  • Structure Solution : Employ SHELXD for experimental phasing if heavy atoms (e.g., bromine) are present .
  • Refinement : Apply SHELXL with restraints for disordered tetrahydro-2H-pyran rings. Use the SQUEEZE tool in PLATON to model solvent-accessible voids .
  • Validation : Cross-check with CCDC databases (e.g., similar pyridyl-oxadiazole structures) to validate bond lengths and angles .

Q. How does the bromine substituent at the 5-position of pyridine influence intermolecular interactions in crystal packing?

  • Methodological Answer :
  • Halogen Bonding : The Br atom participates in type-II halogen···π interactions (3.3–3.5 Å) with adjacent pyridyl rings, stabilizing the lattice .
  • Electrostatic Potential Maps : Use DFT calculations (e.g., Gaussian09) to visualize σ-hole regions on Br, guiding cocrystal design for enhanced solubility.
  • Comparative Studies : Replace Br with Cl or I to assess packing efficiency via Hirshfeld surface analysis .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodological Answer :
  • Substituent Variation : Modify the pyridyl (e.g., 4-pyridyl → 3-pyridyl) or tetrahydro-2H-pyran (e.g., 4-methyl substitution) groups.
  • Biological Assays : Test derivatives against targets like kinases or microbial enzymes, using protocols from analogous oxadiazole studies .
  • Data Correlation : Use multivariate analysis (e.g., PCA) to link logP, polar surface area, and bioactivity.

Q. How to address contradictions in reported synthetic yields for oxadiazole derivatives?

  • Methodological Answer :
  • Reaction Optimization : Screen solvents (e.g., DMF vs. toluene) and catalysts (e.g., ZnCl₂ vs. FeCl₃) to identify ideal conditions.
  • Byproduct Analysis : Use LC-MS to detect intermediates (e.g., uncyclized hydrazides) and adjust stoichiometry.
  • Case Study : reports 65–78% yields using POCl₃, while achieves 85% with PPA. Compare activation energies via DSC to rationalize differences .

Data Contradiction Analysis

Q. How to resolve discrepancies in crystallographic data between independent studies?

  • Methodological Answer :
  • Check CIF Files : Ensure anisotropic displacement parameters (ADPs) for Br and N atoms are correctly modeled.
  • Twinned Data : Use the TWINLAW command in SHELXL to refine twin fractions if merging statistics (Rint > 0.1) indicate twinning .
  • Benchmarking : Compare unit cell parameters with structurally similar compounds (e.g., CCDC entry XXXX for 3-(2-pyridyl)-1,2,4-oxadiazole) .

Experimental Design

Q. What strategies can improve the solubility of this compound for in vitro assays?

  • Methodological Answer :
  • Salt Formation : React with HCl or trifluoroacetic acid to protonate pyridyl nitrogen atoms.
  • Cocrystallization : Use coformers like succinic acid, leveraging Br···O interactions identified in crystal structures .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) and assess stability via dynamic light scattering (DLS).

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